6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol is a chemical compound that belongs to the class of pyridazin derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology. The molecular structure includes a pyridazine ring, which is known for its biological activity, particularly in inhibiting various enzymes and receptors.
6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol is classified as an organic compound, specifically a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It also falls under the category of amines and alcohols due to its functional groups.
The synthesis of 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol typically involves a multi-step process. One common method includes the reaction of 2-pyridazinecarboxaldehyde with dimethylaminoethylamine in the presence of suitable solvents and catalysts.
The molecular formula for 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol is CHNO. The structure features a pyridazine ring substituted with a dimethylamino group and an amino group.
6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol can participate in various chemical reactions typical for amines and alcohols, such as:
The reactivity patterns are influenced by the electronic properties of the pyridazine ring and the substituents present on it. For instance, the dimethylamino group enhances nucleophilicity, making it more reactive towards electrophiles .
The mechanism of action for 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol involves its interaction with biological targets such as enzymes or receptors.
Studies have shown that similar compounds can exhibit significant inhibitory activity against various targets, leading to potential applications in treating diseases like cancer .
6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol has potential applications in:
The synthesis of 6-((2-(dimethylamino)ethyl)amino)pyridazin-3-ol (CAS 2098049-85-3) relies on strategic functionalization of the pyridazinone core. One optimized route begins with 6-chloropyridazin-3-ol, which undergoes nucleophilic substitution with N,N-dimethylethylenediamine under mild heating (60–70°C) in polar aprotic solvents like DMF. This method achieves yields of 76–85% while minimizing thermal decomposition risks [1] [7]. Alternatively, reductive amination approaches employ 6-aminopyridazin-3-one and N,N-dimethylglyoxal, utilizing sodium borohydride in methanol to reduce the intermediate Schiff base. Though efficient, this route requires rigorous pH control (pH 6–7) to prevent over-reduction .
A third pathway leverages cyclocondensation chemistry: treating succinic anhydride derivatives with hydrazine hydrate forms dihydropyridazinones, which are subsequently oxidized to the aromatic system using bromine/acetic acid. This method yields 58–76% of the pyridazinone scaffold but demands harsh oxidants, limiting compatibility with sensitive substituents [7]. Microwave-assisted synthesis has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes (e.g., 15 min at 150°C) and improving yields by 12–18% compared to conventional heating [10].
Table 1: Key Synthetic Routes to Pyridazinone Scaffolds
Method | Starting Materials | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Nucleophilic Substitution | 6-Chloropyridazin-3-ol + Dimethylethylenediamine | DMF, 70°C, 8 h | 76–85 | Requires anhydrous conditions |
Reductive Amination | 6-Aminopyridazin-3-one + N,N-Dimethylglyoxal | NaBH₄, MeOH, pH 6–7, 25°C | 65–72 | pH sensitivity |
Cyclocondensation | Succinic anhydride derivative + N₂H₄ | Br₂/AcOH, reflux, 3 h | 58–76 | Harsh oxidation step |
Microwave-Assisted | 6-Chloropyridazin-3-ol + Dimethylethylenediamine | 150°C, 15 min, sealed vessel | 88–92 | Specialized equipment required |
The dimethylaminoethylamino side chain of 6-((2-(dimethylamino)ethyl)amino)pyridazin-3-ol serves as a versatile handle for late-stage diversification. N-Alkylation is readily achieved using alkyl halides (e.g., methyl iodide or benzyl bromide) in the presence of mild bases like potassium carbonate. This modification occurs selectively at the tertiary amine site without competing pyridazine N-alkylation, preserving the core’s hydrogen-bonding capacity [4] . Quaternary ammonium salts can be synthesized quantitatively using excess alkyl halides under solvent-free conditions, enhancing aqueous solubility for biological applications [4].
Acylation reactions exploit the nucleophilicity of the terminal dimethylamino group. Treatment with activated esters (e.g., N-hydroxysuccinimide esters) or anhydrides at 0–25°C introduces carboxamide functionalities. This approach is particularly valuable for conjugating bioactive motifs like NSAIDs or fluorescent tags [10]. For instance, coupling with ibuprofen-derived NHS ester yields hybrid molecules with dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitory potential [10].
Table 2: Late-Stage Modifications of the Aminoethyl Substituent
Reaction Type | Reagents/Conditions | Products | Applications |
---|---|---|---|
N-Alkylation | R-X (X = Cl, Br, I), K₂CO₃, CH₃CN, Δ | Tertiary or quaternary amines | Solubility modulation, cationic carriers |
Acylation | R-COO-NHS, DIPEA, DCM, 0°C to 25°C | Amides or polyamides | Bioconjugates, prodrugs |
Complex Formation | Transition metals (Pd²⁺, Pt²⁺) | Chelates | Catalytic or diagnostic agents |
Transition metal chelation represents another key functionalization strategy. The dimethylaminoethylamino side chain acts as a bidentate ligand for Pd(II), Pt(II), and Cu(II) ions, forming stable complexes with potential catalytic or anticancer properties. Stoichiometric studies confirm 1:1 metal-to-ligand binding, with stability constants (log K) exceeding 5.0 in aqueous buffers [4].
The pyridazine ring in 6-((2-(dimethylamino)ethyl)amino)pyridazin-3-ol exhibits distinct reactivity patterns enabling chemoselective transformations. The C4 position is electrophilic due to adjacent ring nitrogens, facilitating nucleophilic substitutions. Chlorination using POCl₃ at 80°C yields 4-chloro derivatives, which serve as intermediates for C─C or C─N cross-coupling reactions (e.g., Suzuki couplings or aminations) [3] . Conversely, the hydroxyl group at C3 participates in O-acylations or Mitsunobu reactions, though steric hindrance from the aminoethyl chain may reduce efficiency [8].
Electrophilic aromatic substitution is feasible at C5, the most electron-rich carbon. Nitration using fuming HNO₃/H₂SO₄ introduces nitro groups that can be reduced to anilines for further functionalization. Computational analyses (DFT) reveal the C5 position’s highest electron density (Fukui f⁺ = 0.127), rationalizing its selectivity over C4 (f⁺ = 0.032) [8] [9]. However, strong electrophiles may protonate the tertiary amine, necessitating protecting-group strategies.
Regioselective N-alkylation of the pyridazine N2 nitrogen competes with side-chain modifications. Under basic conditions (NaH, THF), alkyl halides preferentially attack N2 over the dimethylamino group, generating N-alkylated pyridazinium salts. These intermediates undergo ring-opening or act as precursors for N-heterocyclic carbenes [3].
Solution-phase synthesis remains dominant for synthesizing 6-((2-(dimethylamino)ethyl)amino)pyridazin-3-ol and derivatives due to straightforward scalability. Multi-step sequences (e.g., cyclocondensation → chlorination → amination) are executed in conventional reactors with yields of 60–75% and purity >95% after recrystallization [7]. However, labor-intensive purification is required for intermediates, particularly when removing excess diamine reagents.
Solid-phase approaches leverage resin-bound intermediates for streamlined purification. Wang resin-linked 6-chloropyridazin-3-ol reacts with dimethylethylenediamine at 50°C, followed by acidolytic cleavage (TFA/DCM), delivering the target compound in 82% purity without chromatography [7]. While ideal for rapid library generation (e.g., 24 analogs in <48 h), solid-phase methods face limitations:
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Yield | 60–85% (multi-step) | 45–65% (after cleavage) |
Purity | >95% (after crystallization) | 80–90% (requires HPLC purification) |
Scalability | Kilogram-scale feasible | Millimolar-scale only |
Automation Potential | Limited | High (combinatorial libraries) |
Key Limitation | Purification bottlenecks | Resin cost/loading capacity |
Hybrid strategies are emerging, where early intermediates are synthesized in solution and coupled to resins for late-stage diversification. For example, resin-bound dimethylethylenediamine reacts with 6-fluoropyridazin-3-ol precursors, enabling "catch-and-release" purification of analogs bearing diverse heterocycles [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8